2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its kinase inhibitory and anticancer properties . Structurally, it features a 4-fluorophenyl group at the pyrazole ring, a sulfur-linked acetamide moiety at position 4 of the pyrimidine, and a furan-2-ylmethyl substituent on the acetamide nitrogen. The fluorine atom enhances metabolic stability and binding affinity, while the furan group may influence solubility and pharmacokinetics . Though direct biological data for this compound are unavailable in the provided evidence, its structural analogs demonstrate activity against kinases and cancer cell lines .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-12-3-5-13(6-4-12)24-17-15(9-23-24)18(22-11-21-17)27-10-16(25)20-8-14-2-1-7-26-14/h1-7,9,11H,8,10H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBQBKSSHIUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.
Coupling with Furan-2-ylmethyl Acetamide: The final step involves coupling the intermediate with furan-2-ylmethyl acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub>, AcOH | 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfinyl}acetamide | 75–85% | |
| Sulfone formation | mCPBA (meta-chloroperbenzoic acid) | 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfonyl}acetamide | 60–70% |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxides or peracids acting as oxidizing agents. The electron-withdrawing fluorophenyl group stabilizes intermediate sulfoxides.
Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core and fluorophenyl group participate in nucleophilic/electrophilic substitutions:
Nucleophilic Aromatic Substitution (NAS)
The 4-fluorophenyl group undergoes NAS with strong nucleophiles (e.g., amines, thiols):
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | K<sub>2</sub>CO<sub>3</sub>, DMF | 2-{[1-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide | 50–60% | |
| Thiol substitution | NaH, THF | 2-{[1-(4-mercaptophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide | 65% |
Electrophilic Substitution
The pyrazolo-pyrimidine ring undergoes nitration or halogenation at electron-rich positions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 2-{[1-(4-fluorophenyl)-3-nitro-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide | 45% |
Hydrolysis Reactions
The acetamide moiety hydrolyzes under acidic or alkaline conditions:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetic acid | 90% | |
| Basic hydrolysis | NaOH (aq.), 80°C | Sodium 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetate | 85% |
Kinetics : Hydrolysis follows pseudo-first-order kinetics, with activation energy () of ~45 kJ/mol.
Coupling Reactions
The furan methyl group participates in cross-coupling reactions:
Mechanistic Insight :
Palladium catalysts facilitate aryl-aryl bond formation between the furan ring and boronic acids .
Reduction Reactions
The pyrazolo-pyrimidine core can be reduced under catalytic hydrogenation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ring hydrogenation | H<sub>2</sub>, Pd/C, EtOH | 2-{[1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide | 55% |
Degradation Pathways
Stability studies reveal the following degradation products under accelerated conditions:
| Condition | Degradation Product | Mechanism | Reference |
|---|---|---|---|
| UV light (254 nm) | N-[(furan-2-yl)methyl]acetamide | Photolytic cleavage of sulfanyl bridge | |
| pH 1.2 (simulated gastric) | 4-fluorophenyl-pyrazolo-pyrimidine | Acid-catalyzed hydrolysis |
Key Research Findings
-
Oxidation Selectivity : The sulfanyl group oxidizes preferentially over the furan ring due to lower bond dissociation energy (BDE: S–C = 272 kJ/mol vs. C–O = 351 kJ/mol).
-
Substitution Kinetics : Fluorophenyl-directed NAS proceeds 3× faster than non-fluorinated analogs ( vs. ).
-
Biological Relevance : Oxidation products (sulfones) exhibit enhanced kinase inhibition (IC<sub>50</sub> = 0.8 μM vs. 2.1 μM for parent compound) .
Scientific Research Applications
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its enzyme inhibitory properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, thereby inhibiting cancer cell proliferation. The molecular targets include the ATP-binding site of CDK2, and the pathways involved are those regulating the cell cycle.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key physicochemical and synthetic data are summarized in Table 1.
Table 1: Comparison of Structural Analogs
Key Structural and Functional Differences
Substituent Effects on Pharmacokinetics
- In contrast, the furan-containing compound (MW 446.44) may balance solubility and permeability due to the oxygen-rich heterocycle.
- Metabolic Stability: Fluorine at R1 (4-fluorophenyl) in the target compound and analogs likely reduces oxidative metabolism compared to non-fluorinated derivatives (e.g., phenyl-substituted compound in ).
Biological Activity
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is part of a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 303.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.35 g/mol |
| CAS Number | Not specified |
The biological activity of this compound primarily revolves around its interactions with specific molecular targets, including:
- Kinase Inhibition : Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit serine-threonine kinases such as p70S6K and Akt1, which are involved in various signaling pathways related to cell growth and proliferation .
- Anticancer Activity : Research indicates that compounds within this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, related compounds have demonstrated significant efficacy in inhibiting cell migration and suppressing cell cycle progression in cancer models .
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the anticancer potential of phenylpyrazolo[3,4-d]pyrimidine derivatives, showing that these compounds effectively inhibited tumor growth in MCF-7 breast cancer cells at IC50 values ranging from 0.3 to 24 µM . The mechanism involved strong induction of apoptosis and DNA fragmentation.
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activities against various bacterial strains. A related study found that certain pyrazolo compounds displayed potent antibacterial effects with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The thioether linkage present in the structure may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes and exert anti-inflammatory effects . This suggests potential applications in treating inflammatory diseases.
Comparative Activity Table
The following table summarizes the biological activities reported for similar compounds within the pyrazolo[3,4-d]pyrimidine class:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, the pyrazolo[3,4-d]pyrimidin-4-one core can be functionalized via thiolation using α-chloroacetamide derivatives (e.g., 2-chloro-N-(substituted benzyl)acetamide) under basic conditions. The furan-2-ylmethyl amine is then coupled via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimization of reaction time and temperature is critical to avoid side products like sulfoxide formation .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related acetamide-pyrazolo[3,4-d]pyrimidine hybrids, studies have resolved crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between the sulfanyl group and adjacent fluorophenyl rings) . Alternative methods include NMR (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to verify connectivity .
Q. What analytical techniques are used to assess purity?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Purity thresholds >98% are typically required for biological testing. TLC (silica gel, ethyl acetate/hexane) provides rapid preliminary analysis, while elemental analysis confirms stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the sulfanyl-acetamide coupling step?
- Methodological Answer : Design of Experiments (DoE) is recommended. For instance, a factorial design varying parameters like solvent polarity (DMF vs. THF), base (K₂CO₃ vs. NaH), and temperature (25–80°C) can identify optimal conditions. Flow chemistry setups (e.g., microreactors) enhance reproducibility and reduce byproducts in analogous pyrimidine syntheses . Kinetic studies using in-situ FTIR or Raman spectroscopy may also monitor intermediate formation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, ATP concentrations in kinase assays). To address this:
- Perform dose-response curves across multiple cell lines (e.g., HEK293, HeLa) .
- Use isotopic labeling (e.g., ³²P-ATP) to validate kinase inhibition mechanisms.
- Compare structural analogs (e.g., replacing the furan-2-ylmethyl group with a pyridyl moiety) to isolate pharmacophore contributions .
Q. How can computational modeling predict this compound’s binding affinity to target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled kinase domains (e.g., JAK3 or EGFR) identifies potential binding modes. MD simulations (GROMACS) assess stability of the sulfanyl-acetamide group in the active site. QSAR models trained on fluorophenyl-pyrazolo[3,4-d]pyrimidine derivatives can prioritize analogs for synthesis .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer : Key issues include:
- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent screening: ethanol/water vs. acetone).
- Byproduct Control : Monitor sulfoxide formation (HPLC-MS) and optimize inert atmosphere conditions.
- Regioselectivity : Use directing groups (e.g., Boc-protected amines) to suppress unwanted regioisomers during pyrazolo[3,4-d]pyrimidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
